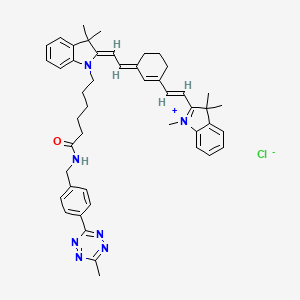![molecular formula C49H56ClN7O5S3 B12370279 (2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)
(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including thiazole rings, phenyl groups, and a pyrrolidine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the thiazole rings: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.
Attachment of the phenyl groups: This step may involve nucleophilic aromatic substitution reactions.
Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final assembly: The various fragments are then coupled together using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Sodium methoxide (NaOMe), dimethyl sulfoxide (DMSO) as solvent.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings and phenyl groups may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- (2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties. For example, the presence of the chloro group may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C49H56ClN7O5S3 |
|---|---|
Molekulargewicht |
954.7 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H56ClN7O5S3/c1-30(32-16-18-33(19-17-32)43-31(2)51-29-65-43)52-45(60)40-25-36(58)26-57(40)47(61)44(49(3,4)5)56-42(59)15-9-7-6-8-12-24-62-41-14-11-10-13-37(41)38-27-63-46(54-38)39-28-64-48(55-39)53-35-22-20-34(50)21-23-35/h10-11,13-14,16-23,27-30,36,40,44,58H,6-9,12,15,24-26H2,1-5H3,(H,52,60)(H,53,55)(H,56,59)/t30-,36+,40-,44+/m0/s1 |
InChI-Schlüssel |
FUWMQQKQTVJWOX-HBZXKZFHSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCOC4=CC=CC=C4C5=CSC(=N5)C6=CSC(=N6)NC7=CC=C(C=C7)Cl)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=CC=CC=C4C5=CSC(=N5)C6=CSC(=N6)NC7=CC=C(C=C7)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)
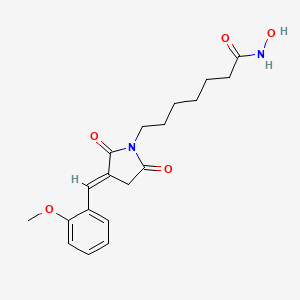

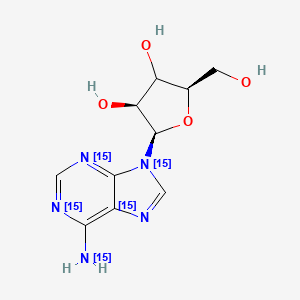
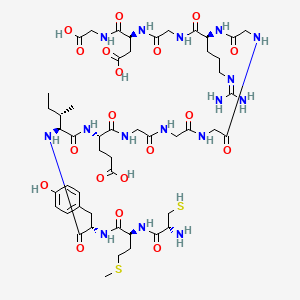
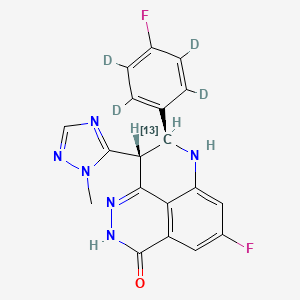
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)

![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)
